molecular formula C12H13BrO4 B8663025 Dimethyl [(2-bromophenyl)methyl]propanedioate CAS No. 174702-61-5

Dimethyl [(2-bromophenyl)methyl]propanedioate

Cat. No. B8663025
M. Wt: 301.13 g/mol
InChI Key: JQIRJZYPLNFOQU-UHFFFAOYSA-N
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Patent
US05594081

Procedure details

Dimethyl 2-(2-bromobenzyl)malonate (54.25 g) was dissolved in a mixture of dimethylsulfoxide (220 ml) and water (3.24 ml), and lithium chloride (15.27 g) was added. The mixture was stirred at 160° C. of a bath temperature for 7.5 hours. After the reaction mixture was left standing for cooling, the solvent was removed by distillation under reduced pressure. The residual concentrate was poured into water, extracted with toluene. The organic layer obtained was washed twice with water and once with a saturated aqueous saline, dried over sodium sulfate, the solvent was removed by distillation under reduced pressure, and the residual concentrate was distilled under reduced pressure (96°-98° C./0.5 mmHg) to give the title compound (30.05 g).
Quantity
54.25 g
Type
reactant
Reaction Step One
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
3.24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH2:4][CH:5](C(OC)=O)[C:6]([O:8][CH3:9])=[O:7].[Cl-].[Li+]>CS(C)=O.O>[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
54.25 g
Type
reactant
Smiles
BrC1=C(CC(C(=O)OC)C(=O)OC)C=CC=C1
Name
Quantity
15.27 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
220 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
3.24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 160° C. of a bath temperature for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The residual concentrate
ADDITION
Type
ADDITION
Details
was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed twice with water and once with a saturated aqueous saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the residual concentrate
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (96°-98° C./0.5 mmHg)

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.05 g
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.